Daf-FM DA

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Daf-FM DA involves the reaction of 3-Amino, 4-aminomethyl-2’,7’-difluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Intracellular esterases are the primary reagents for the hydrolysis of this compound.

Reaction with Nitric Oxide: The reaction of Daf-FM with nitric oxide occurs under physiological conditions, typically at a pH above 5.5.

Major Products:

Wissenschaftliche Forschungsanwendungen

2.1. Cardiovascular Research

DAF-FM DA has been utilized to study NO production in various cardiovascular contexts, including endothelial function and cardiomyocyte activity. For instance, it has been employed to monitor NO synthesis in human umbilical vein endothelial cells (HUVECs) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CM), revealing insights into the mechanisms of vascular health and disease .

2.2. Muscle Physiology

In muscle physiology studies, this compound has demonstrated its capability to measure NO levels in single muscle fibers during electrical stimulation. The fluorescence intensity was shown to increase significantly upon stimulation with NO donors, indicating the probe's effectiveness in real-time monitoring of muscle responses to stimuli .

2.3. Developmental Biology

The application of this compound in zebrafish embryos has provided valuable insights into developmental processes. The probe has been used to visualize NO production during early bone formation, highlighting its role in osteogenesis and the mineralization process . The fluorescent signals were predominantly located in areas associated with ongoing bone formation, confirming the compound's utility in developmental studies.

Environmental Toxicology

This compound has also found applications in environmental toxicology research, particularly in assessing the effects of pollutants on nitric oxide production within aquatic organisms like zebrafish. Studies have indicated that exposure to certain pesticides can alter NO levels, thereby affecting mitochondrial function and overall cellular health . This application underscores the importance of this compound as a tool for evaluating environmental impacts on biological systems.

Case Studies

5.1. Advantages

- High Sensitivity : Capable of detecting low levels of nitric oxide due to significant fluorescence enhancement upon reaction.

- Cell Permeability : Easily penetrates cellular membranes, allowing for intracellular measurements.

- Real-Time Monitoring : Facilitates dynamic studies of NO production under various physiological conditions.

5.2. Limitations

Wirkmechanismus

Daf-FM DA is cell-permeable and passively diffuses across cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to form Daf-FM. Daf-FM is essentially non-fluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole derivative. This reaction significantly increases the fluorescence quantum yield, allowing for the detection and quantification of nitric oxide .

Vergleich Mit ähnlichen Verbindungen

4,5-Diaminofluorescein diacetate (DAF-2 DA): Another fluorescent probe used for nitric oxide detection.

2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Used for detecting reactive oxygen species but not specific for nitric oxide.

Uniqueness of Daf-FM DA:

Higher Sensitivity: this compound has a lower detection limit for nitric oxide (~3 nM) compared to DAF-2 DA (~5 nM).

Photostability: The fluorescent product of this compound is more photostable, allowing for longer imaging times.

pH Independence: The fluorescence of the nitric oxide adduct of Daf-FM is stable above pH 5.5, making it more reliable under various physiological conditions.

Biologische Aktivität

DAF-FM DA (Diacetate) is a cell-permeable fluorescent probe widely used for detecting intracellular nitric oxide (NO). Its unique properties allow it to be utilized in various biological studies, particularly in live imaging and quantification of NO levels in different cell types. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound enters cells and is hydrolyzed by cytosolic esterases to form DAF-FM, which is cell-impermeant. The DAF-FM compound then reacts with NO and its derivatives, such as nitric anhydride (N₂O₃), producing highly fluorescent triazolofluoresceins (DAF-Ts). This reaction is rapid and irreversible under aerobic conditions, making this compound a reliable indicator for NO detection. The probe exhibits stability across a wide pH range (5.5 to 12) and is photostable, allowing for extended imaging sessions without significant degradation .

Applications in Research

This compound has been employed in various studies to investigate NO's role in biological processes:

- Zebrafish Development : this compound has been used to stain live zebrafish embryos, revealing the presence of NO in areas associated with bone formation. The fluorescent signals were predominantly extracellular, indicating ongoing processes in the bone matrix and surrounding tissues .

- Cardiomyocyte Studies : In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound can quantify NO levels, providing insights into cardiac function and development .

- Kinetic Analysis : Research has focused on the kinetics of the DAF-FM reaction with NO, establishing a mathematical model to predict fluorescence intensity based on DAF-T concentration. This model aids in calibrating the probe's response to varying NO levels .

Case Study 1: Bone Formation in Zebrafish

A study utilized this compound to examine NO's role in bone development within zebrafish embryos. The findings indicated that this compound signals were localized in the extracellular matrix of developing bones, suggesting that NO plays a critical role in osteoblast function. Inhibition of NO production led to a marked absence of both bones and this compound staining, underscoring the importance of NO in skeletal development .

Case Study 2: Cardiovascular Research

In rat corpus cavernosum strips, this compound was employed to assess NO release during electrical field stimulation (EFS). Results demonstrated a significant increase in NO production during relaxation phases, highlighting its potential role in vascular responses and erectile function .

Data Table: Summary of Key Findings

Eigenschaften

IUPAC Name |

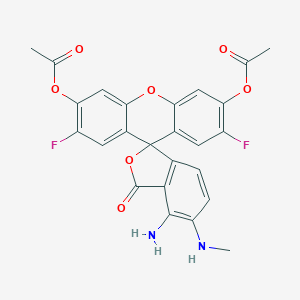

[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVHTVRRVVEMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376348 | |

| Record name | DAF-FM DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254109-22-3 | |

| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAF-FM DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.